2-(5-Bromo-4-hexylthiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a chemical compound with a complex structure. Let’s break it down:
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Thiophene Ring: : The compound contains a thiophene ring, which is a five-membered heterocycle composed of four carbon atoms and one sulfur atom. Thiophenes are commonly found in organic semiconductors due to their π-conjugated system.
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Boron Atom: : The boron atom is part of the boronic acid functional group. Boronic acids are versatile compounds used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthesis::
- The catalyst system typically includes Pd(OAc)2 , PCy3 , and Cs2CO3 .
ipso-Arylative Polymerization: One method involves using with two 3-hexylthiophene derivatives: and .
- Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield various products, such as substituted thiophenes or boronic acid derivatives.
Scientific Research Applications
Organic Electronics: Due to its π-conjugated system, this compound finds applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Materials Science: It contributes to the development of conductive polymers and materials for flexible electronics.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- In solar cells, it absorbs light, generates excitons, and facilitates charge separation.
- In OFETs, it acts as a semiconductor, allowing controlled charge transport.
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
2-(5-bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BBrO2S/c1-6-7-8-9-10-12-11-13(21-14(12)18)17-19-15(2,3)16(4,5)20-17/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWAQUSALHDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Br)CCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BBrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730345 |
Source
|
Record name | 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906006-56-2 |
Source
|
Record name | 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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